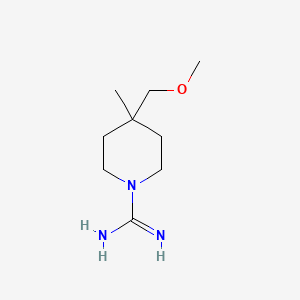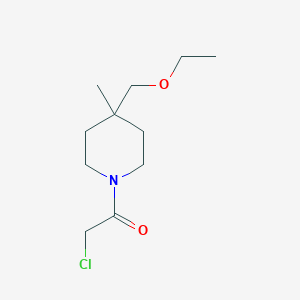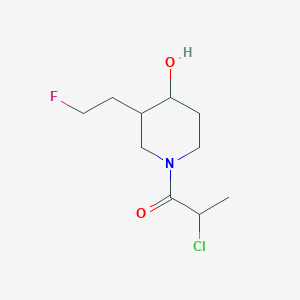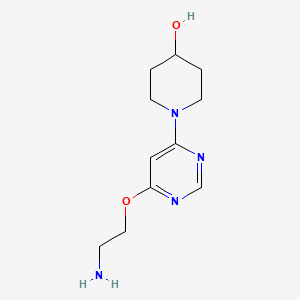
4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine
Descripción general
Descripción
The compound seems to be a derivative of pyrrolidine, which is a cyclic secondary amine. It has a phenyl group attached to it, which is further substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of a similar compound, 2,4-Difluorophenyl isocyanate, has been analyzed using techniques such as 1H NMR, 13C NMR, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) measurements .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (2,5-Difluorophenyl)thiourea, have been analyzed. It has a density of 1.5±0.1 g/cm3, boiling point of 248.6±50.0 °C at 760 mmHg, and refractive index of 1.663 .Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
The development of new methods for synthesizing 2,4,6-triarylpyridine derivatives, which have a broad spectrum of biological and pharmaceutical properties, indicates the importance of fluorinated phenyl compounds in enhancing the properties of organic materials for various applications, including photodynamic cell-specific cancer therapy (Maleki, 2015).
The exploitation of fluorinated 2-arylpyridines in Pd-catalyzed C-H bond arylation for the preparation of bright emitting Ir(III) complexes showcases the role of fluorinated compounds in designing efficient emitters with tunable photophysical properties, relevant for light-emitting devices (Boyaala et al., 2020).
Material Science and Engineering
- Novel 2,4-difluorophenyl-functionalized arylamine compounds have been synthesized and characterized for their application as hole-injecting/hole-transporting layers in organic light-emitting devices, demonstrating the significance of fluorinated phenyl groups in electronic materials (Li et al., 2012).
Bioactive Compound Development
- Synthesis and structure elucidation of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones as anticancer agents highlight the potential of fluorinated compounds in medicinal chemistry for developing new therapeutic agents (Yamali et al., 2017).
Chemical Synthesis and Characterization
- The regioexhaustive functionalization of difluorophenols through organometallic intermediates, leading to the synthesis of new compounds, underscores the versatility of fluorinated phenyl compounds in synthetic chemistry, enabling precise control over chemical reactions (Marzi et al., 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,5-difluorophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c1-12(2)7-15-6-10(12)9-5-8(13)3-4-11(9)14/h3-5,10,15H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYDQAZTCIMDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=C(C=CC(=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480298.png)
![5-(3-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480299.png)





